molecular formula C13H23NO3 B582185 tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1338247-76-9

tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B582185
M. Wt: 241.331
InChI Key: WDKIIEDHAHSCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate” is an organic intermediate often used in drug design . It has a molecular formula of C13H23NO3 .


Synthesis Analysis

The synthesis of “tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate” can be achieved from 4‑hydroxypiperidine‑1‑carboxylic acid tert-butyl ester, which is first prepared into 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, and then reacted with trichloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate” consists of a spirocyclic system with a seven-membered ring fused to a five-membered ring. The seven-membered ring contains a nitrogen atom, and the five-membered ring contains an oxygen atom .


Chemical Reactions Analysis

“tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate” can be used to prepare the compound 2‑ [2,6‑difluoro‑4‑ (4‑methylsulfonylphenyl)phenoxy]‑7‑azaspiro[3.5]nonane‑7‑carboxylate tert-butyl ester, which is a GPR119 agonist for the treatment of diabetes and metabolic diseases .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate” is approximately 241.33 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available in the search results.

Scientific Research Applications

    tert-Butyl 2-hydroxy-7-azaspiro [3.5]nonane-7-carboxylate

    This compound is listed in chemical databases, but specific applications or research uses are not mentioned.

    tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

    This compound is used as a reagent in the synthesis of RET kinase inhibitors. It is also used in the preparation of CDK4/6 inhibitors.

    tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate

    This compound is listed as a heterocyclic building block, suggesting it may be used in the synthesis of more complex molecules.

properties

IUPAC Name

tert-butyl 3-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10(13)15/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKIIEDHAHSCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

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